molecular formula C11H14O2 B092007 Benzyl butyrate CAS No. 103-37-7

Benzyl butyrate

Cat. No.: B092007
CAS No.: 103-37-7
M. Wt: 178.23 g/mol
InChI Key: VONGZNXBKCOUHB-UHFFFAOYSA-N
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Description

Benzyl butyrate, also known as butanoic acid benzyl ester, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid with a pleasant fruity aroma, often used in the flavor and fragrance industry. The compound is naturally found in various fruits and flowers, contributing to their characteristic scents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl butyrate can be synthesized through the esterification of benzyl alcohol and butyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but with optimized conditions for higher yield and purity. The process involves the use of benzyl alcohol, butyric acid, cyclohexane, and p-toluenesulfonic acid as a catalyst. The reaction is carried out at a controlled temperature and pressure, followed by purification steps such as washing, neutralization, and vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Benzyl alcohol and butyric acid.

    Oxidation: this compound peroxide.

    Substitution: this compound.

Scientific Research Applications

Benzyl butyrate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release benzyl alcohol and butyric acid. Butyric acid, a short-chain fatty acid, acts as an agonist at free fatty acid receptors FFAR2 and FFAR3, and as an inhibitor of histone deacetylases (HDACs), influencing gene expression and metabolic pathways .

Comparison with Similar Compounds

Benzyl butyrate is similar to other esters such as:

Uniqueness: this compound is unique due to its specific fruity aroma and its applications in both natural and synthetic fragrance formulations. Its ability to undergo various chemical reactions and its role in biological systems further distinguish it from other esters.

Properties

IUPAC Name

benzyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGZNXBKCOUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047510
Record name Benzyl butyrate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a heavy fruity-floral, plum-like odour
Record name Butanoic acid, phenylmethyl ester
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Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl butanoate
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Solubility

insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.012
Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-37-7
Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name BENZYL BUTYRATE
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Record name Phenylmethyl butanoate
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Melting Point

21.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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